molecular formula C11H9N5O B14142459 4-(7H-purin-6-ylamino)phenol CAS No. 500282-26-8

4-(7H-purin-6-ylamino)phenol

Cat. No.: B14142459
CAS No.: 500282-26-8
M. Wt: 227.22 g/mol
InChI Key: SNCPSFNAPIKEIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the class of purines and is known for its promising results in various fields, including cancer research, neurological disorders, and inflammation.

Preparation Methods

The synthesis of 4-(7H-purin-6-ylamino)phenol typically involves a sequence of reactions starting from 6-chloro-purine. The process includes chlorination, displacement, and acetylation, followed by purification using column chromatography. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

4-(7H-purin-6-ylamino)phenol undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic aromatic substitution is a common reaction for this compound, where nucleophiles replace substituents on the aromatic ring.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like DMSO or DMF, and catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(7H-purin-6-ylamino)phenol has a wide range of scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various purine derivatives.

    Biology: The compound is studied for its role in cellular processes and signaling pathways.

    Medicine: Research focuses on its potential therapeutic effects in treating cancer, neurological disorders, and inflammatory diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(7H-purin-6-ylamino)phenol involves its interaction with specific molecular targets and pathways. It acts on purine receptors and enzymes, influencing cellular signaling and metabolic processes. The compound’s effects are mediated through its binding to these targets, leading to changes in cellular functions and responses .

Comparison with Similar Compounds

4-(7H-purin-6-ylamino)phenol can be compared with other purine analogs, such as:

  • 6-chloropurine
  • 2-aminopurine
  • 8-azaguanine

These compounds share structural similarities but differ in their specific functional groups and biological activities. This compound is unique due to its specific substitution pattern and the resulting effects on its chemical and biological properties .

Properties

CAS No.

500282-26-8

Molecular Formula

C11H9N5O

Molecular Weight

227.22 g/mol

IUPAC Name

4-(7H-purin-6-ylamino)phenol

InChI

InChI=1S/C11H9N5O/c17-8-3-1-7(2-4-8)16-11-9-10(13-5-12-9)14-6-15-11/h1-6,17H,(H2,12,13,14,15,16)

InChI Key

SNCPSFNAPIKEIA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=NC=NC3=C2NC=N3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.